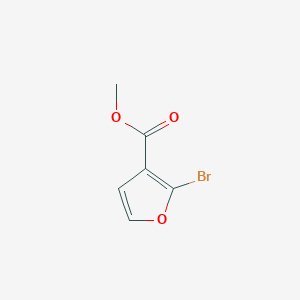

Methyl 2-bromofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUUZVIMSVBWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445704 | |

| Record name | Methyl 2-bromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197846-06-3 | |

| Record name | Methyl 2-bromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromofuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromofuran-3-carboxylate (CAS: 197846-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromofuran-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromide and carboxylate substituents on the furan ring, make it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a thorough exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Furans

The furan scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its presence can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The ability to introduce diverse substituents onto the furan ring is therefore of paramount importance in drug discovery and development. This compound serves as a key intermediate, offering two distinct points of functionalization: the reactive bromide at the C2 position, ideal for cross-coupling reactions, and the ester at the C3 position, which can be further modified.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 197846-06-3 | [1] |

| Molecular Formula | C₆H₅BrO₃ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 160-163 °C (for the corresponding carboxylic acid) | N/A |

| InChI Key | XXUUZVIMSVBWIQ-UHFFFAOYSA-N | [2] |

Safety Profile:

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

Synthesis of this compound

This synthesis involves the electrophilic bromination of methyl furan-3-carboxylate using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.[3][4]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 7.45 (d, J = 2.0 Hz, 1H, H-5)

-

δ 6.40 (d, J = 2.0 Hz, 1H, H-4)

-

δ 3.85 (s, 3H, OCH₃)

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 163.5 (C=O)

-

δ 145.0 (C-5)

-

δ 125.0 (C-2)

-

δ 115.0 (C-3)

-

δ 110.0 (C-4)

-

δ 52.0 (OCH₃)

FTIR (KBr, cm⁻¹):

-

~3100: C-H stretch (aromatic)

-

~2950: C-H stretch (methyl)

-

~1720: C=O stretch (ester)

-

~1580, 1450: C=C stretch (furan ring)

-

~1250: C-O stretch (ester)

-

~1050: C-O-C stretch (furan ring)

-

~750: C-Br stretch

Mass Spectrometry (EI):

-

m/z (relative intensity): 204/206 ([M]⁺, isotopic pattern for Br), 173/175 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)

Reactivity and Synthetic Applications

The bromine atom at the C2 position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Figure 2: Key Cross-Coupling Reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[3]

Reaction Scheme:

Figure 3: Suzuki-Miyaura Coupling Reaction.

Experimental Protocol:

-

Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.2 M).

-

Reaction: Seal the tube and heat the mixture at 80 °C for 4-6 hours with vigorous stirring.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7]

Reaction Scheme:

Figure 4: Heck Reaction.

Experimental Protocol:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).

-

Reagent Addition: Add anhydrous dimethylformamide (DMF, 0.2 M), the alkene (e.g., styrene, 1.5 eq), and triethylamine (Et₃N, 2.0 eq).

-

Reaction: Degas the mixture with argon and heat at 100 °C for 12 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is a premier method for the synthesis of aryl amines from aryl halides.[8][9][10]

Reaction Scheme:

Figure 5: Buchwald-Hartwig Amination.

Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq), followed by anhydrous toluene (0.1 M).

-

Reaction: Degas the mixture and heat at 110 °C for 8-12 hours.

-

Work-up and Purification: After cooling, filter the mixture through a pad of Celite, washing with toluene. Concentrate the filtrate and purify the residue by column chromatography.[8]

Stille Coupling

The Stille reaction couples the aryl bromide with an organostannane reagent.[11][12][13]

Reaction Scheme:

Figure 6: Stille Coupling Reaction.

Experimental Protocol:

-

Reaction Setup: To a flame-dried flask under argon, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and lithium chloride (LiCl, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 eq) via syringe.

-

Reaction: Heat the mixture to 70 °C and stir for 12-16 hours.

-

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of potassium fluoride (KF), and stir for 30 minutes. Filter the resulting precipitate and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Other Transformations: Lithiation and Grignard Reagent Formation

The bromine atom can also be exploited for metal-halogen exchange to generate a nucleophilic furan species.

-

Lithiation: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) can generate the 2-lithiofuran derivative.[14] This highly reactive intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents at the C2 position.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF can form the corresponding Grignard reagent.[11][15][16] This organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles in a similar fashion to the organolithium species.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the diverse reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions, provide access to a wide array of substituted furan derivatives. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space and the development of innovative molecular architectures.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Heterocyclic Chemistry. (n.d.).

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Wikipedia. (2024). Grignard reagent.

- Wikipedia. (2024). Stille reaction.

- SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.

- Wikipedia. (2024).

- Chemistry LibreTexts. (2023).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- PubChem. (n.d.).

- Organic Syntheses. (n.d.).

- BenchChem. (2025).

- Wikipedia. (2024). Heck reaction.

- PubChem. (n.d.).

- MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†.

- ChemicalBook. (n.d.). 3-Bromofuran-2-carboxylic acid synthesis.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Preparation and reactions of medium-ring Grignard reagent / - DSpace@MIT. (n.d.).

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- ResearchGate. (2025).

- MDPI. (2022).

- Chemistry LibreTexts. (2023). Stille Coupling.

- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Spectroscopy Online. (2018).

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- LOCKSS. (n.d.).

- MDPI. (2019).

- ResearchGate. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Leah4Sci. (2020).

- Grignard Reaction. (n.d.).

- YouTube. (2018). Grignard Reagent Reaction Mechanism.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- The University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.

- NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.

- YouTube. (2015).

- Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.

Sources

- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sctunisie.org [sctunisie.org]

- 5. scispace.com [scispace.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. leah4sci.com [leah4sci.com]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-bromofuran-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While experimental data for some physical constants of this specific molecule remains limited in publicly accessible literature, this document synthesizes available information, outlines robust experimental protocols for its full characterization, and offers insights grounded in the established principles of physical organic chemistry.

Introduction: The Significance of Furan Derivatives

Furan rings are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The substitution pattern on the furan nucleus dictates its chemical reactivity, metabolic stability, and biological activity. This compound, with its bromine atom at the 2-position and a methyl ester at the 3-position, presents a versatile platform for further chemical elaboration. The bromine atom can serve as a handle for cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is the first critical step in its application, informing purification strategies, reaction conditions, and formulation development.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and basic identifiers.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 197846-06-3 | [PubChem][1] |

| Molecular Formula | C₆H₅BrO₃ | [PubChem][1] |

| Molecular Weight | 205.01 g/mol | [PubChem][1] |

| SMILES | COC(=O)C1=C(OC=C1)Br | [PubChem][1] |

Known and Predicted Physical Properties

Table 2: Summary of Physical Properties

| Property | Value | Data Type | Source |

| Molecular Weight | 205.01 g/mol | Experimental | [PubChem][1] |

| XLogP3-AA | 1.9 | Predicted | [PubChem][1] |

| Topological Polar Surface Area | 39.4 Ų | Predicted | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | Predicted | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | Predicted | [PubChem][1] |

| Rotatable Bond Count | 2 | Predicted | [PubChem][1] |

Note on Data Gaps: As of the latest literature review, experimentally determined values for melting point, boiling point, density, and specific solubility of this compound have not been widely published. The following sections provide detailed, field-proven methodologies for determining these crucial parameters.

Experimental Protocols for Physical Property Determination

The following protocols are standard, robust methods in organic chemistry for the characterization of a novel or poorly characterized compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically < 1°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.

Causality and Trustworthiness: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Repeating the measurement at least twice ensures the reproducibility and trustworthiness of the data.

Determination of Boiling Point (Micro Method)

For liquids, the boiling point is a key physical constant. A micro-method is often preferred when working with small quantities of a research compound.

Experimental Protocol:

-

Sample Preparation: A small volume (a few microliters) of liquid this compound is introduced into a small-diameter test tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Measurement: The bath is heated until a steady stream of bubbles emerges from the inverted capillary. The heat is then removed, and the bath is allowed to cool slowly.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality and Trustworthiness: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The steady stream of bubbles indicates that the vapor pressure has overcome the external pressure. The endpoint is taken upon cooling to minimize superheating effects and obtain a more accurate reading.

Caption: General workflow for the experimental determination of key physical properties.

Solubility Profiling

Understanding the solubility of a compound is essential for its purification, reaction setup, and potential formulation.

Experimental Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment: To a small, known amount of this compound (e.g., 10 mg) in a test tube, a small volume of the chosen solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "partially soluble," or "insoluble."

-

Quantitative Assessment (Optional): For key solvents, a saturated solution can be prepared, and the concentration can be determined by techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Causality and Trustworthiness: The principle of "like dissolves like" is the guiding principle. The ester and furan functionalities suggest that this compound will likely be soluble in moderately polar to nonpolar organic solvents and have low solubility in water. A systematic approach with a diverse set of solvents provides a reliable solubility profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two furan protons and the methyl protons of the ester. The chemical shifts of the furan protons will be influenced by the electron-withdrawing effects of the bromine and the ester group.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations.

Conclusion

This compound is a valuable building block in organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides the foundational knowledge of its molecular structure, predicted properties, and, most importantly, the detailed experimental protocols necessary for its full characterization. By following these established methodologies, researchers can confidently determine the physical constants of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-bromofuran-3-carboxylate

Executive Summary

Methyl 2-bromofuran-3-carboxylate is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in complex synthetic pathways necessitates unambiguous structural confirmation, which is primarily achieved through a combination of spectroscopic techniques. This guide provides a comprehensive analysis of the expected and reported spectral data for this compound (CAS: 197846-06-3), offering researchers, scientists, and drug development professionals a practical framework for its characterization. While a complete set of experimentally verified spectra is not broadly published, this document synthesizes available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, grounded in the established principles of spectroscopy and data from analogous structures.

Introduction: The Structural Imperative

The precise arrangement of substituents on the furan ring dictates the chemical reactivity and biological activity of its derivatives. For this compound, the relative positions of the bromine atom and the methyl ester group are critical. Spectroscopic analysis provides the definitive "fingerprint" to confirm this arrangement, ensuring the integrity of starting materials and the success of subsequent synthetic steps. This guide explains the causality behind spectral patterns, enabling scientists to not only confirm the identity of the compound but also to assess its purity.

The foundational structure, with standardized numbering for spectroscopic assignment, is illustrated below.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon framework of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the furan ring protons and one singlet in the upfield region for the methyl ester protons. The electronic environment, particularly the electronegativity of the bromine and oxygen atoms, dictates the chemical shifts.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H5 | ~7.5 - 7.7 | Doublet | ~2.0 - 2.5 | CH at position 5 | Deshielded by the adjacent ring oxygen. Coupled to H4. |

| H4 | ~6.6 - 6.8 | Doublet | ~2.0 - 2.5 | CH at position 4 | Coupled to H5. The upfield shift relative to H5 is expected. |

| OCH₃ | ~3.8 - 3.9 | Singlet | N/A | -COOCH₃ | Typical chemical shift for a methyl ester. No adjacent protons to couple with. |

Note: Predictions are based on data from analogous compounds like methyl furan-3-carboxylate and known substituent effects. The solvent is assumed to be CDCl₃.[1]

2.2. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals, corresponding to each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C=O | ~162 - 165 | C =O (ester) | Typical range for an ester carbonyl carbon.[2] |

| C5 | ~145 - 148 | C H at position 5 | Deshielded due to attachment to the electro-negative oxygen. |

| C3 | ~128 - 132 | C -COOCH₃ | Attached to the electron-withdrawing ester group. |

| C4 | ~112 - 115 | C H at position 4 | Shielded relative to other ring carbons. |

| C2 | ~110 - 113 | C -Br | Directly attached to bromine, causing a significant shift. |

| OCH₃ | ~51 - 53 | -COOC H₃ | Typical chemical shift for a methyl ester carbon. |

Note: Chemical shifts are highly dependent on the solvent and concentration. These predictions provide a target range for experimental verification.

2.3. Experimental Protocol: NMR Spectroscopy

This self-validating protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap.[3]

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is adequate (typically 4-5 cm).[3]

-

Cap the NMR tube securely. For modern high-field spectrometers, an internal standard like tetramethylsilane (TMS) is often unnecessary as the residual solvent peak can be used for calibration.

-

-

Data Acquisition:

-

Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR: Acquire data with a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR: Use a 30-degree pulse angle with a spectral width of 0 to 220 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are standard.[3] A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

-

Integrate the ¹H NMR signals to determine the relative proton ratios, which should validate the peak assignments.

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.

3.1. GC-MS Spectral Data

The molecular formula of this compound is C₆H₅BrO₃, with a monoisotopic mass of 203.94221 Da.[4] Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

| Ion | m/z (mass-to-charge) | Relative Intensity | Description |

| [M]⁺ | 204 & 206 | ~1:1 | Molecular ion peak cluster, confirming the presence of one bromine atom. |

| [M-OCH₃]⁺ | 173 & 175 | ~1:1 | Loss of the methoxy radical from the ester. |

| [M-COOCH₃]⁺ | 145 & 147 | ~1:1 | Loss of the carbomethoxy group. |

Data sourced from the Wiley/NIST Mass Spectral Library, as provided by PubChem.[4]

3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The instrument cited for the reference spectrum is a ThermoElectron MAT 900.[4]

-

GC Method:

-

Injector: 250 °C, split mode.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and characteristic fragmentation patterns.

Caption: General workflow for GC-MS analysis of an organic compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

4.1. Predicted IR Absorption Bands

The key functional groups in this compound are the C=O of the ester, the C-O bonds, the aromatic furan ring, and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3120 - 3150 | Medium | =C-H stretch | Furan Ring |

| ~2950 - 2990 | Medium | C-H stretch | Methyl (CH₃) |

| ~1720 - 1740 | Strong | C=O stretch | α,β-Unsaturated Ester[5] |

| ~1550 - 1600 | Medium-Strong | C=C stretch | Furan Ring |

| ~1250 - 1300 | Strong | C-O stretch (asymmetric) | Ester |

| ~1050 - 1150 | Strong | C-O stretch (symmetric) | Ester & Furan Ring |

| ~550 - 650 | Medium | C-Br stretch | Bromoalkane region |

Rationale: The carbonyl (C=O) stretch is expected to be very strong and is a key diagnostic peak. Its position around 1720-1740 cm⁻¹ is characteristic of an ester conjugated with a double bond. The C-O stretches of the ester and the furan ether linkage will result in strong absorptions in the fingerprint region (below 1500 cm⁻¹).[5][6]

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a common and simple technique for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Conclusion

The structural elucidation of this compound is a multi-faceted process relying on the synergistic application of NMR, MS, and IR spectroscopy. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial validation point. Infrared spectroscopy provides rapid confirmation of the key ester functional group. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive, high-resolution evidence of the precise connectivity and substitution pattern on the furan ring. By following the protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10845885, this compound. Retrieved December 30, 2025, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14918, Methyl furan-3-carboxylate. Retrieved December 30, 2025, from [Link].

-

HETEROCYCLES. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Vol. 75, No. 12. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C6H5BrO3). Retrieved December 30, 2025, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved December 30, 2025, from [Link].

- Zawisza, T., & Respond, S. (1977). SYNTHESIS OF 2-METHYL-5-HYDROXY-6-ACETYLBENZOFURAN-3-CARBOXYLIC ACID AND ITS DERIVATIVES. Roczniki Chemii Ann. Soc. Chim. Polonorum, 51, 159-162.

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved December 30, 2025, from [Link].

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved December 30, 2025, from [Link].

Sources

- 1. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromofuran-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-bromofuran-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in scientific integrity, providing not just data, but a causal explanation behind the spectral characteristics, ensuring a self-validating and authoritative resource.

Introduction

This compound is a substituted furan derivative with potential applications in organic synthesis and medicinal chemistry. The furan scaffold is a key component in numerous biologically active molecules. A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is paramount for structural elucidation, purity assessment, and for monitoring chemical transformations. This guide will provide a detailed prediction and interpretation of the ¹H NMR spectrum, based on established principles and data from analogous structures.

Molecular Structure and Proton Environment

The molecular structure of this compound consists of a furan ring substituted with a bromine atom at the C2 position and a methyl carboxylate group at the C3 position. This substitution pattern leaves two protons attached to the furan ring at the C4 and C5 positions, along with the three protons of the methyl ester group.

Figure 1: Molecular structure of this compound with key protons highlighted.

The key proton environments to be analyzed are:

-

H4: The proton at the C4 position of the furan ring.

-

H5: The proton at the C5 position of the furan ring.

-

-OCH₃: The three equivalent protons of the methyl ester group.

Predicted ¹H NMR Spectral Parameters

The chemical shifts (δ) in ¹H NMR are influenced by the electron density around the proton. Electron-withdrawing groups, such as the bromine atom and the methyl carboxylate group, will deshield the nearby protons, causing them to resonate at a higher chemical shift (downfield). The coupling constants (J) provide information about the connectivity of protons through covalent bonds.

Based on the analysis of substituent effects on the ¹H NMR parameters of substituted furans[1] and known data for furan and its derivatives[2][3][4], the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~ 7.4 - 7.6 | Doublet (d) | J₅₄ ≈ 2.0 - 3.0 |

| H4 | ~ 6.4 - 6.6 | Doublet (d) | J₄₅ ≈ 2.0 - 3.0 |

| -OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | N/A |

Detailed Spectral Interpretation

Chemical Shifts:

-

H5 Proton: The proton at the C5 position is adjacent to the oxygen atom of the furan ring and is expected to be the most downfield of the ring protons. The electron-withdrawing bromine atom at the C2 position will have a deshielding effect on H5, further shifting it downfield. A predicted chemical shift in the range of 7.4 - 7.6 ppm is reasonable.

-

H4 Proton: The proton at the C4 position is adjacent to the electron-withdrawing methyl carboxylate group at C3. This will cause a downfield shift, though likely less pronounced than the effect on H5. Therefore, H4 is expected to resonate upfield relative to H5, in the range of 6.4 - 6.6 ppm.

-

-OCH₃ Protons: The protons of the methyl ester group are in a relatively shielded environment compared to the aromatic protons. They are not directly attached to the furan ring, so their chemical shift will be in the typical range for methyl esters, around 3.8 - 3.9 ppm. As these three protons are chemically equivalent and have no adjacent protons to couple with, they will appear as a sharp singlet.

Coupling Constants:

In the furan ring, the coupling between adjacent protons (vicinal coupling) is typically observed. The coupling constant between H4 and H5 (J₄₅) is expected to be in the range of 2.0 - 3.0 Hz[2][3]. This will result in both the H4 and H5 signals appearing as doublets. Long-range couplings in furan rings can also occur, but are often smaller and may not be resolved.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure good resolution.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a 90° pulse angle for quantitative measurements.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: A generalized experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show three distinct signals: two doublets in the aromatic region corresponding to the furan ring protons (H4 and H5) and a singlet in the upfield region corresponding to the methyl ester protons. The precise chemical shifts and coupling constants are sensitive to the solvent and the specific experimental conditions. This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound, which is essential for its characterization and use in research and development.

References

-

Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1997). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Perkin Transactions 2, (7), 1647-1654. [Link]

-

Carmichael, I., Chipman, D. M., & Podlaski, M. J. (2014). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of Physical Chemistry A, 118(49), 11431–11443. [Link]

-

Dischler, B., & Englert, G. (1963). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 38(10), 2349-2357. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(8), 1223-1233. [Link]

Sources

- 1. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the 13C NMR Characterization of Methyl 2-bromofuran-3-carboxylate

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-bromofuran-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and structural elucidation of novel heterocyclic compounds. This document moves beyond a simple recitation of data, offering a detailed interpretation of the spectral features based on fundamental principles and comparative analysis with related furan derivatives.

Introduction: The Structural Significance of Substituted Furans

Furan scaffolds are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The precise substitution pattern on the furan ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Consequently, unambiguous structural characterization is paramount. 13C NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon framework of such molecules. This guide will delve into the theoretical underpinnings, a robust experimental protocol, and a detailed spectral interpretation for this compound.

Theoretical Framework: Predicting the 13C NMR Spectrum

The furan ring itself has characteristic 13C NMR chemical shifts, with the carbons adjacent to the oxygen (C2 and C5) appearing at a lower field (higher ppm) than the other two carbons (C3 and C4) due to the electronegativity of the oxygen atom. In deuterated chloroform (CDCl3), the carbons of unsubstituted furan resonate at approximately δ 142.8 ppm (C2/C5) and δ 109.6 ppm (C3/C4).[1]

The introduction of substituents alters this pattern:

-

2-Bromo Substituent : Bromine is an electronegative atom that exerts a significant inductive (-I) effect, which deshields (shifts to a higher ppm value) the directly attached carbon (C2). However, it also possesses lone pairs that can participate in resonance (+R effect), which would shield (shift to a lower ppm value) the ortho and para carbons. In halogenated aromatic systems, the heavy atom effect of bromine can also lead to an upfield shift of the directly attached carbon, complicating predictions.[2][3]

-

3-Methoxycarbonyl Substituent : The methoxycarbonyl group is an electron-withdrawing group, primarily through its resonance (-R) and inductive (-I) effects. This will deshield the carbonyl carbon and the furan ring carbons, particularly the ipso-carbon (C3) and the carbon para to it (C5).

By analyzing these effects and comparing with data for similar compounds, we can arrive at a robust prediction for the 13C NMR spectrum of this compound.

Predicted 13C NMR Spectral Data

The predicted chemical shifts for this compound in CDCl3 are summarized in the table below. These predictions are based on the additive effects of the substituents on the furan ring and data from related compounds.[4][5][6][7][8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~115-125 | Attached to the electronegative bromine, but the "heavy atom effect" causes a significant upfield shift. |

| C3 | ~120-130 | Ipso-carbon to the electron-withdrawing methoxycarbonyl group, leading to a downfield shift. |

| C4 | ~110-120 | Influenced by the adjacent C3 and C5, expected to be the most upfield of the ring carbons. |

| C5 | ~145-155 | Deshielded due to its proximity to the ring oxygen and being 'para' to the electron-withdrawing ester group. |

| C=O | ~160-170 | Typical chemical shift for an ester carbonyl carbon. |

| OCH3 | ~50-55 | Characteristic chemical shift for a methoxy group of an ester. |

Experimental Protocol for 13C NMR Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended. This protocol is designed to yield a high-quality, unambiguous 13C NMR spectrum for a small organic molecule like this compound.[8][9]

Sample Preparation

-

Sample Quantity : Accurately weigh 20-50 mg of high-purity this compound.[8] The use of a larger sample size will reduce the acquisition time required for a good signal-to-noise ratio.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at δ 77.16 ppm, which can be used as a chemical shift reference. Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue, but their residual solvent peaks will appear at different chemical shifts.

-

Internal Standard (Optional) : For highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine characterization, referencing to the residual solvent peak is generally sufficient.[8]

-

Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume : Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm in height to optimize the shimming process.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer : Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H, which corresponds to a ¹³C frequency of approximately 100 MHz. Higher field strengths will provide better signal dispersion and sensitivity.

-

Tuning and Matching : Tune and match the NMR probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) should be used. This will result in a spectrum where each unique carbon atom appears as a singlet.

-

Spectral Width : Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms, typically from 0 to 220 ppm.

-

Acquisition Time (at) : An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1) : A relaxation delay of 2 seconds is a good starting point. For more accurate quantitative measurements, a longer delay (5 times the longest T1 relaxation time) may be necessary.

-

Number of Scans (ns) : The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a 20-50 mg sample, 1024 to 4096 scans should provide an excellent spectrum.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

-

Data Processing

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift axis by setting the CDCl3 peak to δ 77.16 ppm.

-

Peak Picking : Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound, from sample preparation to final structural confirmation.

Advanced NMR Experiments for Unambiguous Assignment

For complete structural verification, especially in cases of unexpected chemical shifts or complex substitution patterns, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C4 and C5 to their corresponding proton signals in the ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the assignments of the quaternary carbons (C2, C3, and the carbonyl carbon) by observing their correlations to nearby protons. For instance, the OCH3 protons should show a correlation to the carbonyl carbon.

Conclusion

The 13C NMR characterization of this compound is a critical step in its synthesis and application. This guide provides a robust framework for predicting, acquiring, and interpreting its 13C NMR spectrum. By combining theoretical predictions based on substituent effects with a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other novel furan derivatives, thereby accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Zhang, Y., et al. (2020). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online.

- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry.

- Sajed, T., et al. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER SPECTRUM, AND SAMPLE 19 (FURAN DERIVATIVE FROM ESO), LOWER SPECTRUM. (n.d.).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Retrieved from [Link]

- Matsuura, B., et al. (2023). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL.

- Spectroscopic properties of furan and its deriv

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Page, T. F., et al. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 91(20), 5533–5539.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (2025). BenchChem.

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

- Emwas, A.-H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Journal of Proteome Research, 18(11), 3749–3767.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.

- Photodynamic Agents of Synthetic Curcuminoids with Antibacterial and Anticancer Activities. (2023). MDPI.

-

Methyl 5-bromofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C6H5BrO3). (n.d.). PubChemLite. Retrieved from [Link]

-

Furan - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259.

- Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange.

- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-Fluorofuran-2-carboxyl

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). CONICET Digital.

- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2017).

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.

- 13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxyl

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 2-furoate (611-13-2) 13C NMR [m.chemicalbook.com]

- 5. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PubChemLite - this compound (C6H5BrO3) [pubchemlite.lcsb.uni.lu]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-bromofuran-3-carboxylate mass spectrometry analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-bromofuran-3-carboxylate

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic compounds form the backbone of countless pharmaceutical agents. Among these, furan-based scaffolds are of particular interest due to their diverse biological activities. This compound is a key building block, a versatile intermediate whose purity and structural integrity are paramount for the successful synthesis of downstream targets. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for the structural elucidation and quality control of such volatile and semi-volatile intermediates.

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound under Electron Ionization (EI) conditions. We will move beyond a simple cataloging of spectral data to explore the causal relationships behind fragmentation patterns, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to leverage mass spectrometry for the unambiguous identification of this and structurally related compounds.

Foundational Principles: Why GC-MS with Electron Ionization?

The choice of analytical technique is the first critical decision point in method development. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for several compelling reasons.

-

Volatility and Thermal Stability: With a molecular weight of approximately 205 g/mol , the compound is sufficiently volatile and thermally stable to be amenable to GC analysis, which separates components of a mixture in the gas phase.[1]

-

Chromatographic Separation: GC provides exceptional separation power, resolving the target analyte from synthetic precursors, by-products, or impurities, ensuring that the mass spectrum acquired is of a pure compound.

-

Electron Ionization (EI): EI is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation. This process creates a unique "fingerprint" mass spectrum for a given compound, which is invaluable for structural confirmation and library matching.[2] The resulting fragmentation patterns are highly predictable based on fundamental chemical principles.[3]

The coupling of these two techniques results in an extremely powerful analytical tool, widely used in synthetic organic chemistry and the development of pharmaceuticals.[4][5]

Deconstructing the Mass Spectrum: From Molecular Ion to Fragment Fingerprint

The mass spectrum of this compound is rich with structural information. Its interpretation is a logical process of identifying the molecular ion and systematically decoding its fragmentation pathways.

The Molecular Ion (M⁺•): The Telltale Bromine Signature

The first and most crucial feature to identify is the molecular ion peak (M⁺•), which represents the intact molecule with one electron removed. The molecular formula is C₆H₅BrO₃.[1]

A key characteristic of any bromine-containing compound is its isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotope doublet") separated by two mass units (m/z), with a roughly 1:1 intensity ratio.

For this compound, we expect to see:

-

M⁺• peak at m/z 204: Corresponding to the molecule containing the ⁷⁹Br isotope ([C₆H₅⁷⁹BrO₃]⁺•).

-

M+2⁺• peak at m/z 206: Corresponding to the molecule containing the ⁸¹Br isotope ([C₆H₅⁸¹BrO₃]⁺•).

The observation of this characteristic 1:1 doublet at m/z 204/206 is unequivocal proof of the presence of one bromine atom in the molecule.

Primary Fragmentation Pathways

Under the high energy of Electron Ionization, the molecular ion is unstable and undergoes fragmentation through the cleavage of its weakest bonds. The resulting fragment ions provide a roadmap to the molecule's structure. For this compound, the primary fragmentation events are governed by the ester functional group and the stability of the furan ring.

The most probable fragmentation pathways are detailed below and summarized in Table 1.

-

Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[3] The cleavage of the O-CH₃ bond results in the formation of a highly stable acylium ion.

-

[C₆H₅BrO₃]⁺• → [C₅H₂BrO-C≡O]⁺ + •OCH₃

-

This yields a characteristic isotopic doublet at m/z 173/175 . This is often one of the most abundant peaks in the spectrum.

-

-

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the furan ring and the carboxyl group results in the loss of the entire ester functional group.

-

[C₆H₅BrO₃]⁺• → [C₅H₂BrO]⁺ + •COOCH₃

-

This yields an isotopic doublet corresponding to the 2-bromofuranyl cation at m/z 145/147 .

-

-

Loss of a Bromine Radical (•Br): While the C-Br bond is relatively weak, its fragmentation competes with the more favorable ester cleavages.

-

[C₆H₅BrO₃]⁺• → [C₆H₅O₃]⁺ + •Br

-

This results in a single peak (no bromine isotope pattern) at m/z 125 . The absence of an accompanying M+2 peak confirms the loss of the bromine atom.

-

-

Secondary Fragmentation (Loss of CO): Heterocyclic aromatic rings like furan are known to lose carbon monoxide (CO) upon fragmentation.[2] This can occur after an initial fragmentation event. For example, the acylium ion at m/z 173/175 can lose CO.

-

[C₅H₂BrO-C≡O]⁺ → [C₅H₂BrO]⁺ + CO

-

This pathway also leads to the ion at m/z 145/147 . The convergence of multiple pathways can enhance the intensity of this particular fragment ion.

-

The logical relationship between these fragments is visualized in the diagram below.

Caption: Predicted EI fragmentation of this compound.

Data Summary

The expected prominent ions in the EI mass spectrum are summarized below for quick reference.

| m/z (Ion) | Proposed Fragment Structure | Formula | Notes |

| 204 / 206 | Molecular Ion (M⁺•) | [C₆H₅BrO₃]⁺• | Confirms molecular weight and presence of one bromine atom (1:1 ratio). |

| 173 / 175 | [M - OCH₃]⁺ (Acylium ion) | [C₅H₂BrOCO]⁺ | Characteristic loss of methoxy radical from a methyl ester. Often the base peak. |

| 145 / 147 | [M - COOCH₃]⁺ (2-Bromofuranyl cation) | [C₅H₂BrO]⁺ | Loss of the entire ester group. |

| 125 | [M - Br]⁺ (Methyl furan-3-carboxylate cation) | [C₆H₅O₃]⁺ | Confirms bromine loss; appears as a single peak. |

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step protocol for the GC-MS analysis of this compound. The parameters are chosen to provide excellent chromatographic resolution and a clear, reproducible mass spectrum.

Caption: Standard operational workflow for GC-MS analysis.

Step 1: Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble. Ethyl acetate or dichloromethane are excellent choices.

-

Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.

-

Dilution: Further dilute the stock solution to a final concentration of 10-100 µg/mL. This prevents column overloading and detector saturation.

-

Filtration (Optional): If the sample contains particulates, filter through a 0.22 µm syringe filter to protect the GC inlet.

Step 2: GC-MS Instrumentation and Parameters

-

System: A standard benchtop GC-MS system equipped with an autosampler.

-

GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is recommended for its versatility with semi-polar compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet:

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

Mode: Split (Ratio 50:1 to prevent overloading).

-

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40 - 300

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

-

Step 3: Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the retention time of the analyte peak.

-

Background Subtraction: Obtain the mass spectrum for the analyte peak by selecting the apex of the peak and subtracting the background noise from the baseline.

-

Spectral Interpretation: Analyze the mass spectrum by identifying the molecular ion doublet (m/z 204/206) and the key fragment ions (m/z 173/175, 145/147, 125) as described in Section 2.

-

Library Confirmation: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation, if available.

Applications in Research and Drug Development

The precise structural characterization of intermediates like this compound is not merely an academic exercise; it is a critical component of the pharmaceutical development pipeline.

-

Reaction Monitoring: GC-MS can be used to track the progress of a synthesis, confirming the consumption of starting materials and the formation of the desired product.[7]

-

Purity Assessment: The technique is highly sensitive for detecting and identifying impurities or by-products, ensuring the quality of the intermediate before it proceeds to the next synthetic step.

-

Structural Verification: For novel synthesis routes, GC-MS provides definitive confirmation that the target molecule has been successfully created. The unique fragmentation pattern serves as a high-confidence identifier.[8]

-

Metabolite Identification: In preclinical studies, the fragmentation patterns of parent drug candidates containing this furan moiety can help in the identification of metabolites, where biotransformations may occur on the furan ring or ester group. Many benzofuran derivatives, structurally related to furans, have shown significant biological activity, making the analysis of their metabolic fate crucial.[9][10]

Conclusion

The mass spectrometry analysis of this compound is a clear illustration of how fundamental principles of ionization, fragmentation, and isotopic distribution can be applied to achieve unambiguous structural elucidation. By leveraging a standard GC-MS system with Electron Ionization, a chemist can rapidly confirm the identity and purity of this valuable synthetic intermediate. The characteristic 1:1 isotopic doublet of the molecular ion at m/z 204/206 provides an immediate indication of a monobrominated compound, while the predictable fragmentation pattern, dominated by losses from the ester functional group, serves as a robust structural fingerprint. This analytical rigor is foundational to advancing the synthesis of novel chemical entities in the pharmaceutical and chemical industries.

References

-

de la Torre, X., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Available at: [Link]

-

O'Malley, R. M., & Lin, H. C. (1999). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education, 76(6), 823. Available at: [Link]

-

O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(6), 823. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10845885, this compound. Retrieved from [Link].

-

Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2919. Available at: [Link]

-

Pierce, K. M., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9235-9243. Available at: [Link]

-

Ciuculescu, C. A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]

-

Antušek, A., et al. (2016). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

-

Antušek, A., et al. (2016). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. Retrieved from [Link].

-

Anonymous. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. Available at: [Link]

-

Sobaś, P., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4749. Available at: [Link]

-

Human Metabolome Database (n.d.). Mass Spectrum (Electron Ionization) (HMDB0013785). Retrieved from [Link].

-

Montaño-Priede, J. L., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599633, Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link].

-

NIST (n.d.). 3-Furancarboxylic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

-

Clark, J. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link].

-

Clark, J. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 606002, [2,2'-Bifuran]-3-carboxylic acid, methyl ester. Retrieved from [Link].

-

Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1390. Available at: [Link]

Sources

- 1. This compound | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]